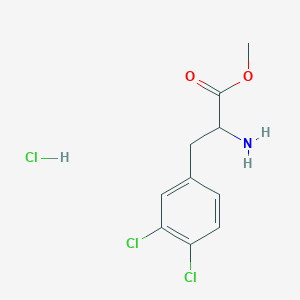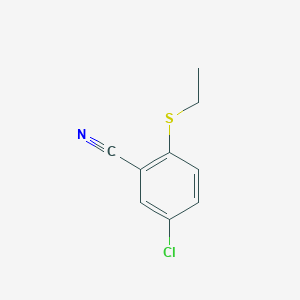![molecular formula C18H27NO3 B8673729 4-[(Benzyloxy)methyl]-1-Boc-piperidine](/img/structure/B8673729.png)
4-[(Benzyloxy)methyl]-1-Boc-piperidine
Overview
Description
4-[(Benzyloxy)methyl]-1-Boc-piperidine is a chemical compound that features a piperidine ring substituted with a benzyloxymethyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyloxy)methyl]-1-Boc-piperidine typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the benzyloxymethyl group. One common method involves the reaction of piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected piperidine. This intermediate is then reacted with benzyl chloromethyl ether in the presence of a base to introduce the benzyloxymethyl group.
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Benzyloxy)methyl]-1-Boc-piperidine can undergo various chemical reactions, including:
Oxidation: The benzyloxymethyl group can be oxidized to form a benzyloxycarbonyl group.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and borane (BH3).
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used for substitution reactions.
Major Products Formed
Oxidation: Benzyloxycarbonyl derivatives.
Reduction: Free amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-[(Benzyloxy)methyl]-1-Boc-piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(Benzyloxy)methyl]-1-Boc-piperidine involves its ability to act as a protecting group for the piperidine nitrogen, thereby preventing unwanted side reactions during synthetic processes. The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the piperidine ring. The benzyloxymethyl group can also be cleaved under specific conditions, providing additional versatility in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methoxymethyl)-1-(tert-butoxycarbonyl)piperidine
- 4-(Ethoxymethyl)-1-(tert-butoxycarbonyl)piperidine
- 4-(Isopropoxymethyl)-1-(tert-butoxycarbonyl)piperidine
Uniqueness
4-[(Benzyloxy)methyl]-1-Boc-piperidine is unique due to the presence of the benzyloxymethyl group, which provides enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in synthetic applications where selective protection and deprotection of functional groups are required .
Properties
Molecular Formula |
C18H27NO3 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl 4-(phenylmethoxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO3/c1-18(2,3)22-17(20)19-11-9-16(10-12-19)14-21-13-15-7-5-4-6-8-15/h4-8,16H,9-14H2,1-3H3 |
InChI Key |
ZMXQSXFBPWGOAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














